methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate
Description
Methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring linked to a 4-chloroanilino-acetyl group and a methyl ester moiety. Structurally, its key features include:
- A thiophene-2-carboxylate backbone.
- A 1H-pyrrol-1-yl group at position 3 of the thiophene ring.
- A 2-(4-chloroanilino)-2-oxoacetyl substituent on the pyrrole nitrogen.
Properties
IUPAC Name |
methyl 3-[2-[2-(4-chloroanilino)-2-oxoacetyl]pyrrol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S/c1-25-18(24)16-14(8-10-26-16)21-9-2-3-13(21)15(22)17(23)20-12-6-4-11(19)5-7-12/h2-10H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRZBNDEWMIPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₈H₁₃ClN₂O₄S
- Molecular Weight: 388.83 g/mol
- CAS Number: 477857-80-0
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is believed to function as an inhibitor of specific enzymes, which can lead to therapeutic effects in various conditions.
Enzyme Inhibition
Research indicates that this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound could potentially enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. The presence of the thiazole and pyrrole moieties has been linked to cytotoxic effects against various cancer cell lines. For instance:
- Case Study: A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structure suggests potential interactions with bacterial cell membranes, leading to disruption and cell death.
- Case Study: In vitro studies reported that related thiophene derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role for this compound in treating infections .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the anilino group, the heterocyclic core, or the acetyl-pyrrole moiety. Below is a detailed comparison based on available evidence:
Substituent Variations
- 4-Fluoroanilino Analog (CAS 477857-76-4): Replaces the 4-chloroanilino group with a 4-fluoroanilino moiety. Fluorine’s smaller atomic radius and higher electronegativity may alter electronic properties and binding interactions compared to chlorine. This analog is currently available for technical inquiry .
- Morpholin-4-yl Analog (CAS 477857-72-0): Substitutes the anilino group with a morpholine ring, introducing a polar, oxygen-containing heterocycle. This modification likely enhances solubility in polar solvents .
Heterocycle Modifications
- 1-Benzothiophene Variant (CAS 477872-75-6):
Replaces the thiophene ring with a benzothiophene system, increasing aromatic surface area and lipophilicity. This could enhance membrane permeability but reduce aqueous solubility .
Inferred Property Differences
- Solubility : Morpholine and trifluoromethyl groups may increase polarity or introduce steric hindrance, respectively, altering solubility profiles.
- Bioactivity : Benzothiophene derivatives often exhibit enhanced binding to hydrophobic enzyme pockets compared to thiophene analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
